N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a quinoxaline-sulfonamide hybrid compound characterized by a furan-2-ylmethylamino substituent at the quinoxaline core and a 1-methylpyrazole sulfonamide moiety.
Properties
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-23-11-13(10-19-23)27(24,25)22-17-16(18-9-12-5-4-8-26-12)20-14-6-2-3-7-15(14)21-17/h2-8,10-11H,9H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWSSHYSVHQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the activation of the Notch pathway, which is necessary for cell survival.
Mode of Action
This compound acts as a small-molecule inhibitor of ADAM17 . It inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells. This inhibition disrupts the activation of the Notch pathway, which can induce resistance of cancer cells to anti-tumor drugs.
Biochemical Pathways
The compound affects the ADAM17/Notch pathway . By inhibiting ADAM17, it represses the activation of the Notch pathway. This repression can help overcome the drug resistance of cancer cells, making them more susceptible to anti-tumor drugs.
Pharmacokinetics
Its therapeutic efficacy in non-small cell lung cancer (nsclc) was assessed via multi-assays, suggesting that it has been designed with bioavailability in mind.
Result of Action
The result of the compound’s action is the repression of the ADAM17/Notch pathway activation and the resistance of NSCLC cells to anti-tumor drugs . This can potentially lead to more effective cancer treatments.
Biological Activity
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, quinoxaline moiety, and a furan substituent. The general formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound.
Mechanism of Action:
The compound is believed to inhibit specific kinases associated with cancer cell proliferation. For instance, pyrazole derivatives have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers.
Case Study:
In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity against these cell lines .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties.
Research Findings:
In experimental models of inflammation, such as carrageenan-induced paw edema in rats, the compound exhibited a significant reduction in swelling compared to controls. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens.
Antibacterial Activity:
Studies indicate that this compound displays activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 0.5 to 4 μg/mL, showing effectiveness comparable to standard antibiotics like ampicillin .
Antifungal Properties:
In addition to bacterial activity, this compound has shown antifungal effects against strains such as Candida albicans. In vitro assays reported an EC50 value of approximately 0.25 μg/mL against this pathogen .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | IC50 in low µM | Inhibition of BRAF(V600E), EGFR |
| Anti-inflammatory | Significant reduction in edema | Inhibition of TNF-alpha, IL-6 |
| Antibacterial | MIC 0.5 - 4 μg/mL | Broad-spectrum activity |
| Antifungal | EC50 ~0.25 μg/mL | Effective against Candida |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, as promising anticancer agents. The compound's structure allows it to interact with specific targets within cancer cells, leading to inhibition of cell proliferation.
Case Study:
A series of related quinoxaline derivatives were synthesized and tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, demonstrating significant antiproliferative effects .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its sulfonamide moiety is known for its ability to inhibit bacterial growth, making it a candidate for further development in treating infections.
Research Findings:
A study synthesized various sulfonamide derivatives and evaluated their antifungal activity against strains of Candida and other fungi. Some derivatives demonstrated greater efficacy than conventional antifungal drugs like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL .
Enzyme Inhibition
This compound may serve as an inhibitor for phosphatidylinositol 3-kinase (PI3K), an enzyme implicated in numerous cancers and other diseases. Inhibiting PI3K can disrupt signaling pathways that promote tumor growth and survival.
Patent Insights:
Research has indicated that derivatives of quinoxaline can act as small molecule inhibitors of PI3K, offering a pathway for the development of targeted cancer therapies .
Synthesis and Functionalization
The synthesis of this compound involves multistep reactions that allow for functionalization at various positions on the quinoxaline scaffold. This versatility enhances its potential applications across different therapeutic areas.
Synthesis Overview:
The compound can be synthesized using stable sulfonate esters in cycloaddition reactions, which yield functionalized sulfonamides with potential biological utility. The ability to modify the side chains provides opportunities for optimizing activity against specific biological targets .
Comparison with Similar Compounds
N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide ()
- Key Difference : Replaces the furan-2-ylmethyl group with a 5-chloro-2-hydroxyphenyl substituent.
- Chlorine may also increase metabolic stability but could introduce hepatotoxicity risks .
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide ()
- Key Difference: Features a methylated benzene sulfonamide and a sulfhydryl (-SH) group at the quinoxaline position.
- Impact : The -SH group may confer redox activity or metal-binding capacity, differing from the furan’s electron-rich aromatic system. Methylation on the benzene ring could enhance lipophilicity and blood-brain barrier penetration .
N-[3-[(3-methoxyphenyl)amino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide ()
- Key Difference: Incorporates a benzothiadiazole sulfonamide and a 3-methoxyphenylamino group.
- The methoxy group may modulate pharmacokinetics by slowing oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. How can the synthesis of N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide be optimized to improve yield and purity?
Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the quinoxaline core via condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.
- Step 2: Introduction of the furan-2-ylmethylamino group via nucleophilic substitution at the quinoxaline C3 position, requiring anhydrous solvents (e.g., THF) and catalysts like triethylamine .
- Step 3: Sulfonamide coupling using 1-methyl-1H-pyrazole-4-sulfonyl chloride under controlled pH (7–8) to avoid side reactions .
Optimization strategies: - Use high-purity starting materials and inert atmospheres to minimize oxidation.
- Monitor reaction progress via TLC/HPLC and employ column chromatography for purification .
- Adjust solvent polarity (e.g., ethanol/water mixtures) during recrystallization to enhance crystal purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Answer: Key techniques include:
- NMR spectroscopy:
- 1H NMR to verify proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, sulfonamide NH at δ 10–11 ppm).
- 13C NMR to confirm carbon backbone connectivity .
- Mass spectrometry (MS): High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]+ ion).
- X-ray crystallography: For absolute stereochemical confirmation, particularly for chiral centers in the quinoxaline-furan system .
Q. What are the solubility profiles of this compound in common solvents, and how do they impact formulation for biological assays?
Answer:
- High solubility: Polar aprotic solvents (DMSO, DMF) due to sulfonamide and pyrazole groups.
- Low solubility: Water and non-polar solvents (hexane), necessitating DMSO stock solutions for in vitro studies .
Impact: Solubility limits require sonication or co-solvents (e.g., PEG-400) for homogeneous dispersion in cell culture media .
Advanced Research Questions
Q. How does the furan-2-ylmethylamino group influence the compound’s binding affinity to biological targets (e.g., kinase enzymes)?
Answer: The furan moiety enhances π-π stacking with hydrophobic pockets in kinase ATP-binding sites. Computational docking studies (e.g., AutoDock Vina) reveal:
- Hydrogen bonding: The furan oxygen interacts with backbone amides (e.g., EGFR kinase: bond distance ~2.8 Å).
- Steric effects: Methyl substitution on the pyrazole optimizes fit within the active site, reducing off-target binding .
Experimental validation: Competitive inhibition assays (IC50 values) using purified kinases and ATP-analog probes .
Q. What contradictory data exist regarding the compound’s anti-inflammatory vs. pro-apoptotic effects, and how can these be resolved?
Answer:
- Contradiction: Some studies report COX-2 inhibition (anti-inflammatory) at low concentrations (IC50 = 0.5 µM), while others observe caspase-3 activation (pro-apoptotic) at higher doses (>10 µM) .
- Resolution:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?
Answer: Key modifications:
- Furan replacement: Substitute with thiophene to reduce CYP450-mediated oxidation.
- Sulfonamide bioisosteres: Replace with triazole to enhance plasma half-life .
Methodology: - In vitro microsomal assays: Compare parent compound vs. analogs using liver microsomes + NADPH.
- Pharmacokinetic profiling: Measure t1/2 and AUC in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
